(3-(1H-Pyrazol-1-yl)phenyl)methanamine

Medicinal Chemistry Chemoinformatics Molecular Design

This meta-configured aryl-alkylamine building block (CAS 687635-04-7) delivers a unique spatial orientation of its primary amine relative to the pyrazole ring—a geometry not replicated by its ortho- or para-isomers. Designed for structure-activity relationship (SAR) studies, it enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation. The pyrazole moiety acts as a metabolically stable phenol bioisostere, making this scaffold ideal for focused kinase, GPCR, and CNS-targeted compound libraries. Available as a free base with >95% purity, suitable for lead optimization and chemical probe development. Confirm lot-specific purity by requesting your Certificate of Analysis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 687635-04-7
Cat. No. B1580713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-Pyrazol-1-yl)phenyl)methanamine
CAS687635-04-7
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC=N2)CN
InChIInChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2
InChIKeyYWZKZHCZKIKAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS: 687635-04-7) – Chemical Class, Key Identifiers & Sourcing Overview


(3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS: 687635-04-7, MFCD03449005) is an aryl-alkylamine building block with a molecular weight of 173.21 g/mol and the formula C10H11N3 . It is characterized by a pyrazole ring attached to the meta-position of a phenylmethanamine core . The primary amine group provides a reactive handle for derivatization, and the compound is typically supplied as a free base with a standard purity of 95% . The pyrazole moiety serves as a more lipophilic and metabolically stable bioisostere of phenol, which is a key design feature for medicinal chemistry applications .

Why Generic Substitution is Inadvisable: Positional Isomerism and Scaffold Differentiation of (3-(1H-Pyrazol-1-yl)phenyl)methanamine


In research and development, substituting (3-(1H-Pyrazol-1-yl)phenyl)methanamine with its ortho- or para-positional isomers, or with other generic benzylamine analogs, is not scientifically valid. The position of the pyrazole ring on the phenyl core directly impacts molecular geometry, hydrogen-bonding vectors, and resulting biochemical interactions . For instance, the para-isomer (4-(1H-pyrazol-1-yl)phenyl)methanamine (CAS 368870-03-5) has been reported in literature as a scaffold for acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibitors , while the ortho-isomer (2-(1H-pyrazol-1-yl)phenyl)methanamine (CAS 449758-13-8) is a known ligand in structural biology [1]. Even without specific published bioactivity data for the meta-isomer, its unique substitution pattern distinguishes it as a distinct chemical entity with its own set of potential interactions, making it non-interchangeable with its isomers in structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Quantitative Differentiation Guide: (3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS: 687635-04-7) vs. Positional Isomers & Class Analogs


Meta-Substitution: Differentiating Physicochemical and Structural Profiles from Ortho- and Para-Isomers

While (3-(1H-Pyrazol-1-yl)phenyl)methanamine (meta) shares the same molecular formula (C10H11N3) and weight (173.21 g/mol) as its ortho- (CAS 449758-13-8) and para- (CAS 368870-03-5) isomers, the position of the pyrazole substitution fundamentally alters key molecular properties, particularly geometry, hydrogen bond donor/acceptor distances, and dipole moment, which dictate downstream pharmacophore compatibility . The meta-isomer presents a distinct molecular shape and vector for the primary amine group compared to its linear para counterpart or ortho analog [1].

Medicinal Chemistry Chemoinformatics Molecular Design

Target Engagement in Kinase Inhibitor Design: A Pyrazole Bioisostere Strategy

The pyrazole moiety in (3-(1H-Pyrazol-1-yl)phenyl)methanamine is a validated, metabolically stable bioisostere for the phenol group, a feature widely exploited to enhance the pharmacokinetic (PK) profile of drug candidates while retaining target affinity . The broader class of pyrazole-containing aryl-alkylamines has been patented for its ability to inhibit key kinases such as Protein Kinase B (PKB/Akt) and Raf kinase, which are central nodes in cancer signaling pathways [1]. The primary amine of (3-(1H-Pyrazol-1-yl)phenyl)methanamine serves as a critical synthetic anchor point for constructing such kinase inhibitor pharmacophores, as demonstrated by the development of ATP-competitive B-Raf inhibitors from a pyrazole core .

Kinase Inhibition Medicinal Chemistry Bioisostere

A Validated Intermediate in GPCR and CNS-Targeted Library Synthesis

The hydrochloride salt of this compound (CAS 608515-39-5) has been specifically cited as a key intermediate in research focused on G protein-coupled receptors (GPCRs) and neurological disorders, indicating a preference for the meta-substituted benzylamine framework in these therapeutic areas . Its structural framework allows for functionalization to create libraries of bioactive molecules targeting GPCRs, a major drug target class [1].

GPCR Modulation CNS Drug Discovery Chemical Biology

Optimal Research Applications for (3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS: 687635-04-7) Based on its Chemical Profile


Medicinal Chemistry: Lead Generation for Kinase or GPCR Targets

This compound is an ideal building block for creating focused libraries of potential kinase or GPCR modulators. Its primary amine allows for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, while the meta-pyrazole provides a metabolically stable core [1]. This scaffold is directly relevant to the synthesis of compounds described in patents targeting PKB/Akt and Raf kinases [2].

Chemical Biology: Design of Selective Probe Molecules

The unique spatial orientation of the amine relative to the pyrazole ring in the meta-isomer makes it suitable for designing selective chemical probes. Researchers can exploit the distinct molecular shape to achieve specific interactions with a target protein's binding pocket, an essential step in target validation and mechanism-of-action studies [1].

Organic Synthesis: Precursor for CNS-Active Pharmaceuticals

As a versatile intermediate, it is specifically noted for use in synthesizing compounds aimed at treating neurological disorders [1]. The hydrochloride salt form is stable and convenient for handling, making it a reliable starting material for multi-step synthesis of CNS drug candidates [2].

Material Science: Development of Novel Sensors

Beyond pharmaceuticals, the compound's chemical reactivity allows for its use in sensor development [1]. The nitrogen-rich heterocyclic structure can participate in metal coordination or charge-transfer interactions, providing a basis for creating functional materials with potential applications in sensing technologies.

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